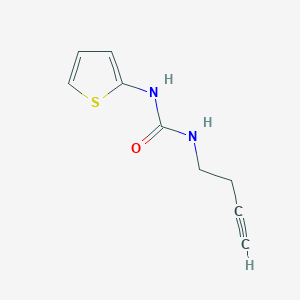

3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea is an organic compound that features a urea functional group attached to a thiophene ring and a butynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea typically involves the following steps:

Formation of the Thiophene Derivative: The thiophene ring is functionalized to introduce a reactive group, such as an amine or isocyanate.

Alkyne Addition: The butynyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

Urea Formation: The final step involves the formation of the urea group by reacting the thiophene derivative with an isocyanate or carbodiimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the alkyne or thiophene ring.

Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds.

Scientific Research Applications

3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: Its unique structural properties make it a candidate for use in organic electronics and conductive polymers.

Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

3-(but-3-yn-1-yl)-1-(furan-2-yl)urea: Similar structure but with a furan ring instead of thiophene.

3-(but-3-yn-1-yl)-1-(pyridin-2-yl)urea: Contains a pyridine ring instead of thiophene.

Uniqueness

3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.

Biological Activity

3-(but-3-yn-1-yl)-1-(thiophen-2-yl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and antitubercular properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiophene ring, which is known for its diverse biological activities, and an alkyne functional group that may enhance its reactivity and interaction with biological targets.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study reported that thiourea derivatives demonstrated activity against various bacterial strains including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

Table 1: Antibacterial Activity of Thiourea Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| Compound 1 | E. faecalis | 40 | 29 |

| Compound 2 | P. aeruginosa | 50 | 24 |

| Compound 3 | S. typhi | 45 | 30 |

| Compound 4 | K. pneumoniae | 50 | 19 |

Antifungal Activity

In addition to antibacterial properties, thiourea derivatives have shown antifungal activity. A study evaluated the antifungal effects of various urea derivatives against common fungal pathogens, indicating that certain modifications in the thiourea structure could enhance antifungal efficacy.

Table 2: Antifungal Activity of Urea Derivatives

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Candida albicans | 30 |

| Compound B | Aspergillus niger | 25 |

| Compound C | Cryptococcus neoformans | 20 |

Anticancer Activity

The anticancer potential of compounds related to this compound has been explored extensively. For example, one study found that derivatives exhibited selective cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells, with GI50 values indicating effective growth inhibition.

Table 3: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | GI50 (µM) |

|---|---|---|

| Compound X | MDA-MB-435 (Breast) | 15.1 |

| Compound Y | RPMI-8226 (Leukemia) | 21.5 |

| Compound Z | PC-3 (Prostate) | 25.9 |

Antitubercular Activity

The antitubercular activity of similar compounds has been evaluated using the Microplate Alamar Blue Assay (MABA). Compounds were tested against Mycobacterium tuberculosis strains, revealing promising results.

Table 4: Antitubercular Activity

| Compound | Strain | MIC (µM) |

|---|---|---|

| TTU5 | Mtb H37Rv | 1.56 |

| TTU6 | INH-resistant strain | 3.125 |

The mechanism by which these compounds exert their biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors critical in various biological pathways. The presence of the thiophene ring may facilitate binding to these targets, enhancing the compound's overall efficacy.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiourea derivatives where structural modifications led to enhanced biological activities across different assays. The findings highlighted the importance of functional group positioning on the overall activity profile of the compounds.

Properties

IUPAC Name |

1-but-3-ynyl-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-2-3-6-10-9(12)11-8-5-4-7-13-8/h1,4-5,7H,3,6H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIQTSHPKUXBEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)NC1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.